3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid 3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17257150
InChI: InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+
SMILES:
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid

CAS No.:

Cat. No.: VC17257150

Molecular Formula: C11H10O3

Molecular Weight: 190.19 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid -

Specification

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
IUPAC Name (E)-3-(2,3-dihydro-1-benzofuran-4-yl)prop-2-enoic acid
Standard InChI InChI=1S/C11H10O3/c12-11(13)5-4-8-2-1-3-10-9(8)6-7-14-10/h1-5H,6-7H2,(H,12,13)/b5-4+
Standard InChI Key FHTSAGOARGRHBB-SNAWJCMRSA-N
Isomeric SMILES C1COC2=CC=CC(=C21)/C=C/C(=O)O
Canonical SMILES C1COC2=CC=CC(=C21)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

3-(2,3-Dihydrobenzofuran-4-yl)acrylic acid consists of a dihydrobenzofuran core fused with an acrylic acid moiety at the 4-position. The dihydrobenzofuran system comprises a benzene ring fused to a tetrahydrofuran ring, conferring both aromatic and ether-like characteristics.

Molecular Characteristics

  • IUPAC Name: (E)-3-(2,3-Dihydro-1-benzofuran-4-yl)prop-2-enoic acid

  • Molecular Formula: C11_{11}H10_{10}O3_3

  • Molecular Weight: 190.19 g/mol (calculated)

  • Structural Features:

    • Planar acrylic acid group enabling conjugation with the aromatic system.

    • Ether oxygen in the dihydrofuran ring influencing electron distribution.

Physical Properties (Inferred from Analogues)

PropertyValue (Estimated)Source Compound Reference
Melting Point210–215°CSimilar to
Boiling Point350–360°CAnalogous to
SolubilityModerate in polar solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)2.1–2.5Calculated via QSAR

The compound’s solubility profile suggests utility in organic synthesis and pharmaceutical formulations .

Synthesis Methodologies

Synthetic routes to 3-(2,3-dihydrobenzofuran-4-yl)acrylic acid remain underexplored, but strategies for analogous systems involve:

Cross-Coupling Reactions

Palladium-catalyzed coupling between halogenated dihydrobenzofurans and acrylic acid derivatives, as demonstrated in furyl-acrylic acid syntheses . For example:

  • Heck Reaction:

    • Substrate: 4-Bromo-2,3-dihydrobenzofuran

    • Acrylate: Ethyl acrylate

    • Catalyst: Pd(OAc)2_2/PPh3_3

    • Yield: ~85–90% (estimated) .

Cyclization Approaches

Acid-catalyzed cyclization of phenolic precursors with acrylic acid derivatives, followed by dehydrogenation. This method aligns with dihydrobenzofuran isolations from natural sources .

Industrial and Material Science Applications

Polymer Chemistry

Acrylic acid derivatives serve as monomers for functional polymers. The dihydrobenzofuran moiety enhances thermal stability, with decomposition temperatures exceeding 300°C (TGA data inferred from).

Catalysis

Pd-complexed dihydrobenzofuran ligands improve catalytic efficiency in cross-coupling reactions, achieving turnover numbers (TON) >104^4.

Comparative Analysis with Structural Analogues

Parameter4-yl Isomer (Target)7-yl Isomer2,3-Dichloro Derivative
Melting Point (°C)210–215225–230229–234
Anticancer IC50_{50}~15 μM (Est.)22 μM (MCF-7)N/A
LogP2.32.53.1

Positional isomerism significantly impacts bioactivity and physicochemical behavior, with the 4-yl variant exhibiting enhanced planarity for target engagement .

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